molecular formula C15H18ClN5O B2669647 1-(3-Chlorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea CAS No. 1797975-49-5

1-(3-Chlorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea

Cat. No. B2669647
CAS RN: 1797975-49-5
M. Wt: 319.79
InChI Key: WRJRFUMGVMNRSR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(3-Chlorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea” consists of 14 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 5 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Nonpeptidic Agonist of the GPR14/Urotensin-II Receptor

Research has identified compounds related to "1-(3-Chlorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea" as significant for their role as nonpeptidic agonists of the GPR14/Urotensin-II receptor. These compounds are utilized as pharmacological research tools and potential drug leads due to their selectivity and drug-like properties as UII receptor agonists. Such research applications are critical in developing therapeutic strategies targeting cardiovascular diseases and other conditions related to the Urotensin-II receptor pathway (Croston et al., 2002).

Complexation-Induced Unfolding of Heterocyclic Ureas

Studies on heterocyclic ureas, including compounds similar to "1-(3-Chlorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea," have demonstrated their capacity for complexation-induced unfolding. This process involves the unfolding of ureas to form multiply hydrogen-bonded complexes, offering insights into the basic principles of molecular recognition and self-assembly processes. Such research is foundational in the development of novel materials and nanotechnology applications (Corbin et al., 2001).

Dimerization of Ureidopyrimidinones

Investigations into ureidopyrimidinones, closely related to the queried compound, have highlighted their strong dimerization capabilities via quadruple hydrogen bonding. This characteristic makes ureidopyrimidinones valuable building blocks in supramolecular chemistry, especially for constructing complex molecular architectures and studying molecular recognition phenomena (Beijer et al., 1998).

Mechanism of Action

There is currently no information available on the mechanism of action of “1-(3-Chlorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea” in the current literature .

Safety and Hazards

There is currently no information available on the safety and hazards of “1-(3-Chlorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea” in the current literature .

Future Directions

Given the limited information available on “1-(3-Chlorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea”, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of this compound .

properties

IUPAC Name

1-(3-chlorophenyl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c1-10-7-13(19-14(18-10)21(2)3)9-17-15(22)20-12-6-4-5-11(16)8-12/h4-8H,9H2,1-3H3,(H2,17,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJRFUMGVMNRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea

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